molecular formula C21H12F2N2O3 B3037566 [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate CAS No. 478261-32-4

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate

Cat. No. B3037566
CAS RN: 478261-32-4
M. Wt: 378.3 g/mol
InChI Key: KCBBWHFDXPPNQG-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a phenyl group (a benzene ring), and a 2,6-difluorobenzoate group (a benzoate group with fluorine atoms at the 2 and 6 positions). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s not possible to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O3/c22-15-10-6-11-16(23)18(15)21(27)28-24-19-14-9-4-5-12-17(14)25(20(19)26)13-7-2-1-3-8-13/h1-12H/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBWHFDXPPNQG-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=C(C=CC=C4F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=C(C=CC=C4F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 2
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 5
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate

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